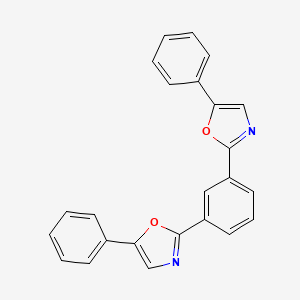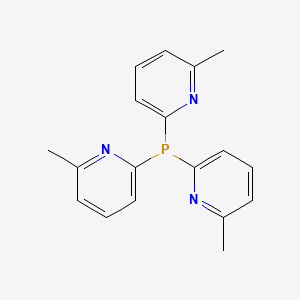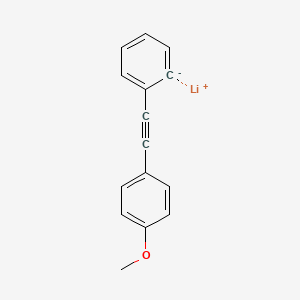
lithium;1-methoxy-4-(2-phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-methoxy-4-(2-phenylethynyl)benzene is an organic compound with the molecular formula C15H14OLi It is a derivative of benzene, featuring a methoxy group and a phenylethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methoxy-4-(2-phenylethynyl)benzene typically involves the reaction of 1-methoxy-4-(2-phenylethynyl)benzene with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) under low temperatures. The reaction proceeds via deprotonation of the terminal alkyne, followed by the addition of the lithium cation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-methoxy-4-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 1-methoxy-4-(2-phenylethynyl)benzene ketone or carboxylic acid derivatives.
Reduction: Formation of 1-methoxy-4-(2-phenylethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium;1-methoxy-4-(2-phenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of lithium;1-methoxy-4-(2-phenylethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic amino acids in proteins, while the lithium cation can influence the activity of enzymes by altering their conformation or catalytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methoxy-4-(2-phenylethenyl)benzene: Similar structure but with a phenylethenyl group instead of a phenylethynyl group.
4-methoxystilbene: Another derivative of benzene with a methoxy group and a stilbene moiety.
Uniqueness
Lithium;1-methoxy-4-(2-phenylethynyl)benzene is unique due to the presence of the lithium cation, which imparts distinct chemical reactivity and potential biological activity compared to its non-lithium counterparts. The phenylethynyl group also provides unique electronic properties that can influence its interactions with other molecules.
Propriétés
Numéro CAS |
141240-72-4 |
|---|---|
Formule moléculaire |
C15H11LiO |
Poids moléculaire |
214.2 g/mol |
Nom IUPAC |
lithium;1-methoxy-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11O.Li/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13;/h2-5,9-12H,1H3;/q-1;+1 |
Clé InChI |
JQYZSEONGRTBNS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1=CC=C(C=C1)C#CC2=CC=CC=[C-]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
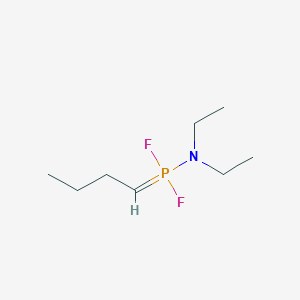
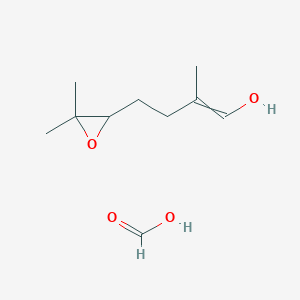
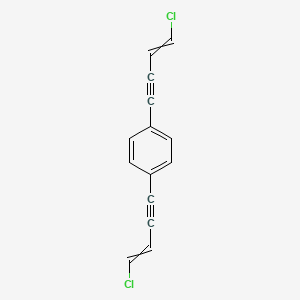
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
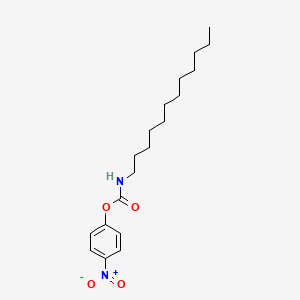
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
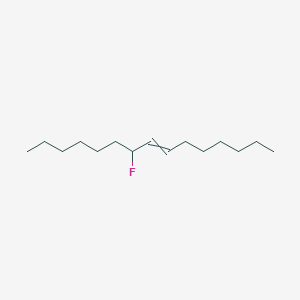
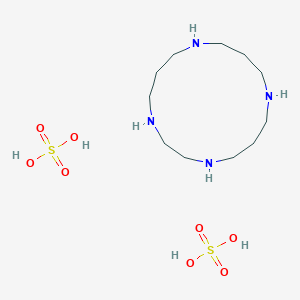
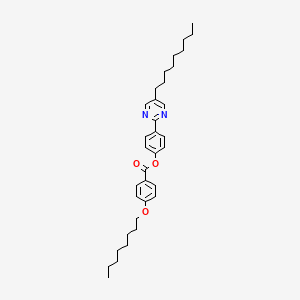
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
